molecular formula C19H21N3O3S2 B2630019 N-[(4-methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252913-06-6

N-[(4-methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2630019
CAS No.: 1252913-06-6
M. Wt: 403.52
InChI Key: BRCOPOXLILCGKJ-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-derived acetamide featuring a 4-methoxyphenylmethyl substituent and a sulfanyl linker. The methoxy group at the para position of the benzyl moiety may enhance solubility and metabolic stability compared to non-polar substituents. The propyl chain at position 3 of the thienopyrimidinone core likely influences lipophilicity and binding interactions.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-3-9-22-18(24)17-15(8-10-26-17)21-19(22)27-12-16(23)20-11-13-4-6-14(25-2)7-5-13/h4-8,10H,3,9,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCOPOXLILCGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions

    Thienopyrimidine Core Synthesis: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amide precursor under acidic or basic conditions.

    Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an appropriate nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones, or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs include compounds with variations in the arylacetamide group or thienopyrimidinone substituents. For example:

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) LogP* (Predicted) Reference
N-[(4-Methoxyphenyl)methyl]-2-({4-oxo-3-propyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide R1: 4-MeO-C6H4CH2; R2: C3H7 Not reported Not reported 3.2†
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide R1: 2,3-Cl2-C6H3; R2: CH3 230 80 2.8
2-[[3-(4-Methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide R1: 4-CF3O-C6H4; R2: 4-Me-C6H4 Not reported Not reported 4.1

*Predicted using Molinspiration®; †Estimated based on structural similarity.

  • Electron-donating vs. electron-withdrawing groups : The methoxy group in the target compound (electron-donating) may improve aqueous solubility compared to the trifluoromethoxy (electron-withdrawing) group in , which increases lipophilicity.
  • Halogen substituents : The dichlorophenyl analog in exhibits higher melting point (230°C), likely due to stronger intermolecular interactions from Cl substituents.

Hydrogen-Bonding and Crystal Packing

The crystal structure of N-[4-(4-methoxybenzenesulfonamido)phenyl]sulfonyl]acetamide () reveals stabilization via N–H···O and C–H···O interactions . By analogy, the target compound’s 4-oxo group and sulfanylacetamide moiety may participate in similar hydrogen-bonding networks, influencing crystallinity and stability.

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, a compound characterized by its complex heterocyclic structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and implications for drug discovery.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core linked to an acetamide group through a sulfur atom. The presence of the 4-methoxybenzyl group enhances its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC26H28N4O3S
IUPAC NameThis compound
SMILESCC(C1=O)C(SCC(NCc(cc2)ccc2OC)=O)=Nc2c1n(C)cc2-c1ccccc1

Anticancer Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various cancer cell lines. For instance:

  • Mechanism of Action : Thienopyrimidine derivatives are believed to inhibit key enzymes involved in cancer cell proliferation.
  • Cell Lines Tested : Commonly tested cell lines include MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
CompoundCell LineIC50 (µM)
Thienopyrimidine Derivative AMCF71.88
Thienopyrimidine Derivative BHCT1160.39

Antimicrobial Activity

Thienopyrimidine derivatives have also been explored for their antimicrobial properties. While direct studies on this specific compound are lacking, similar compounds have shown promising results against bacterial strains.

Enzyme Inhibition

The compound is included in libraries targeting cysteine proteases, suggesting potential as an enzyme inhibitor. The inhibition of such enzymes can lead to therapeutic applications in treating diseases like cancer and infections.

Case Studies

  • Screening for Anticancer Activity : A study screened a library of thienopyrimidine derivatives for anticancer activity using multicellular spheroids as a model. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines .
  • Urease Inhibition Studies : Related acetamides were evaluated for urease inhibition, showcasing moderate to good activities. Such studies underline the potential for further exploration of this compound's inhibition capabilities .

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